![molecular formula C7H2Br2FN B1410459 2,3-Dibromo-4-fluorobenzonitrile CAS No. 1803784-43-1](/img/structure/B1410459.png)
2,3-Dibromo-4-fluorobenzonitrile
Overview
Description
2,3-Dibromo-4-fluorobenzonitrile (DBFBN) is a halogenated organic compound most commonly used in organic synthesis. This compound is highly reactive and can be used as a reagent in a variety of organic syntheses. DBFBN is a versatile compound with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, polymers, and other organic compounds.
Scientific Research Applications
Spectroscopy Studies
2,3-Dibromo-4-fluorobenzonitrile can be used in spectroscopy studies. For instance, it can be used in two-color resonance two-photon ionization (2-color REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy to study the vibrational features of the S1 and D0 states .
Synthesis of Fluorinated Organic Compounds
Fluorinated organic compounds have superior physicochemical properties than general organic compounds due to the strong C-F single bond. They are widely used in medicine, biology, pesticides, and materials science . 2,3-Dibromo-4-fluorobenzonitrile can be used in the synthesis of these fluorinated organic compounds .
Synthesis of 2,4-Dibromo-5-Fluorobenzoic Acid
2,3-Dibromo-4-fluorobenzonitrile can be used in the synthesis of 2,4-dibromo-5-fluorobenzoic acid . This compound is an intermediate of fluoroquinolones .
Ammoxidation Procedure
The ammoxidation procedure for the preparation of the nitrile has been described in detail . This procedure can be used in the synthesis of 2,3-Dibromo-4-fluorobenzonitrile .
Mechanism of Action
Target of Action
It is known that halogenated benzonitriles, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic halides, a group which includes this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the halogen atom (bromine in this case) is replaced by a nucleophile, which could be a molecule or ion that donates an electron pair to form a chemical bond. This reaction can lead to changes in the structure and function of the target molecule .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution within the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2,3-Dibromo-4-fluorobenzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, tissues, and biochemical pathways present .
properties
IUPAC Name |
2,3-dibromo-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVXHBGDPKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-fluorobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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